![molecular formula C19H12ClFN4O2S B2358409 2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 1206987-64-5](/img/structure/B2358409.png)
2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (the phenyl ring, the oxadiazole ring, and the pyrimidinol ring), followed by their connection via the sulfanyl group. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups could potentially allow for a variety of interactions with biological targets, such as proteins or enzymes .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the other compounds present. For example, the phenyl ring could potentially undergo electrophilic aromatic substitution reactions, while the oxadiazole ring could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present in its structure. For example, the presence of the polar pyrimidinol group could potentially make the compound more soluble in water, while the presence of the nonpolar phenyl group could potentially make it more soluble in organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- A series of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole derivatives, which include the chemical structure , were synthesized and characterized using IR, 1H NMR, 13C NMR, mass spectral data, and elemental analysis. These compounds demonstrated significant biological activities supported by molecular docking studies (Bhat, Nagaraja, Kayarmar, Raghavendra, Rajesh, & Manjunatha, 2016).
Pharmacological Potential
- In the study by Faheem (2018), the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, which include compounds structurally similar to the one , was investigated. These compounds exhibited moderate inhibitory effects in toxicity, tumor inhibition, and anti-inflammatory potential (Faheem, 2018).
Antimicrobial Activities
- A series of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized, which are similar in structure to the compound . These compounds were screened for qualitative and quantitative antibacterial activity, exhibiting significant activity against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antitumor Activity
- Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, structurally similar to the compound , and evaluated their antitumor activity. These compounds displayed potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Antibacterial and Antioxidant Activities
- Novel derivatives of 1,3,4-oxadiazole, structurally related to the compound , were synthesized and screened for their antioxidant activity. This study revealed that these compounds possessed significant antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).
Inhibitory Effects
- The compound , being a derivative of 1,3,4-oxadiazole, can be inferred to have potential inhibitory effects on thymidylate synthase (TS) and antitumor or antibacterial properties, as evidenced in studies of similar compounds (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S/c20-13-7-6-12(8-14(13)21)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-4-2-1-3-5-11/h1-9H,10H2,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDOCQIJXOHDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

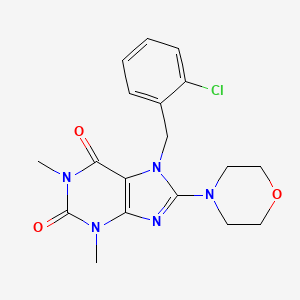
![(E)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2358327.png)
![N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2358329.png)
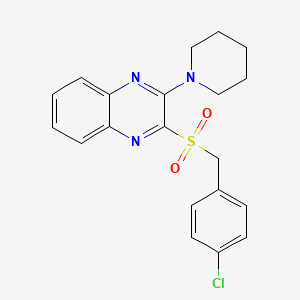
![9-cyclohexyl-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358332.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)
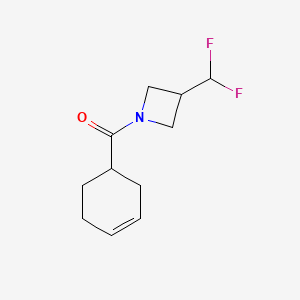
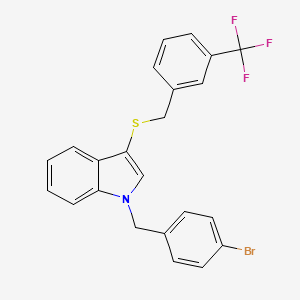

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)


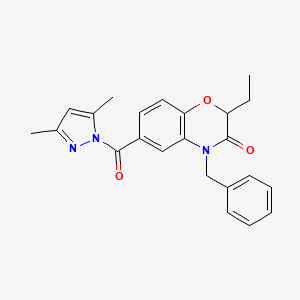
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)